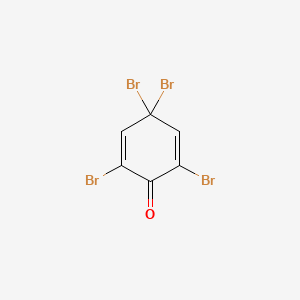
2,3,4,6-Tétrafluoronitrobenzène
Vue d'ensemble
Description
2,3,4,6-Tetrafluoronitrobenzene is a chemical compound with the molecular formula C6HF4NO2 and a molecular weight of 195.07 g/mol . It is characterized by the presence of four fluorine atoms and a nitro group attached to a benzene ring. This compound is known for its unique properties and is used in various scientific research applications.
Applications De Recherche Scientifique
2,3,4,6-Tetrafluoronitrobenzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it suitable for investigations in material science, such as the development of new materials with specific characteristics.
Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
Target of Action
It has been reported that the compound exhibits molluscicidal activity against biomphalaria glabrata . This suggests that the compound may interact with biological targets within these organisms.
Mode of Action
It’s known that the compound can undergo palladium-catalyzed cross-coupling reactions with alkyne derivatives . This suggests that the compound may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.
Biochemical Pathways
Given its molluscicidal activity, it’s plausible that the compound interferes with essential biochemical pathways in mollusks, leading to their demise .
Result of Action
Its molluscicidal activity suggests that it causes lethal effects in mollusks . The specific cellular and molecular changes induced by the compound would depend on its mode of action and the nature of its biological targets.
Méthodes De Préparation
2,3,4,6-Tetrafluoronitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,3,5-tetrafluorobenzene. The process typically involves the following steps :
Nitration Reaction: A solution of nitric acid (HNO3) is added to a cold solution of 1,2,3,5-tetrafluorobenzene in sulfuric acid (H2SO4) at a temperature between 0°C and 10°C over a period of 1.5 hours.
Reaction Conditions: The reaction mixture is maintained at low temperatures to ensure the selective nitration of the benzene ring.
Product Isolation: The resulting yellow solution is processed to isolate 1,2,3,5-tetrafluoro-4-nitrobenzene.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,3,4,6-Tetrafluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and nitro groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can lead to the replacement of fluorine atoms with other substituents.
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetrafluoronitrobenzene can be compared with other similar compounds, such as:
2,3,4,6-Tetrafluoro-1-nitrobenzene: Similar in structure but with different fluorine atom positions.
1,2,4-Trifluoro-5-nitrobenzene: Contains three fluorine atoms and one nitro group, differing in the number and position of fluorine atoms.
Pentafluoronitrobenzene: Contains five fluorine atoms and one nitro group, offering different reactivity and properties.
The uniqueness of 1,2,3,5-tetrafluoro-4-nitrobenzene lies in its specific arrangement of fluorine and nitro groups, which influences its chemical behavior and applications.
Propriétés
IUPAC Name |
1,2,3,5-tetrafluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLCUAUNAWWSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075387 | |
| Record name | Benzene, 1,2,3,5-tetrafluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314-41-0 | |
| Record name | 1,2,3,5-Tetrafluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetrafluoro-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,5-tetrafluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-tetrafluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,5-TETRAFLUORO-4-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU82FD6B27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,4,6-Tetrafluoronitrobenzene react with nucleophiles like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)?
A1: Research indicates that 2,3,4,6-Tetrafluoronitrobenzene readily undergoes nucleophilic aromatic substitution reactions with TBD in acetonitrile, even in the presence of water. [] The reaction proceeds through a two-step mechanism:
Q2: What are the typical products formed in these reactions, and how does the structure of 2,3,4,6-Tetrafluoronitrobenzene influence product formation?
A2: The reaction of 2,3,4,6-Tetrafluoronitrobenzene with TBD primarily yields ortho and para substituted nitro-compounds. [] This regioselectivity arises from the electron-withdrawing nature of both the nitro group and the fluorine atoms. These electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack but direct nucleophilic attack to the ortho and para positions.
Q3: How does the electron-rich nature of the products formed from 2,3,4,6-Tetrafluoronitrobenzene provide insights into the electronic properties of the nitro group?
A3: The products, often featuring multiple amine substituents, are considered electron-rich nitroaromatics. [] X-ray crystallography studies of these compounds reveal a decrease in the Ar–NO2 bond distance and an increase in the N–O bond distance compared to less electron-rich nitrobenzenes. [] This trend suggests increased double bond character in the Ar–NO2 bond and increased electron density on the oxygen atoms of the nitro group, confirming the electron-donating effect of the amine substituents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)








![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)


